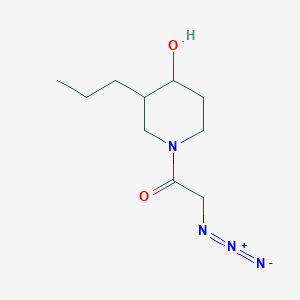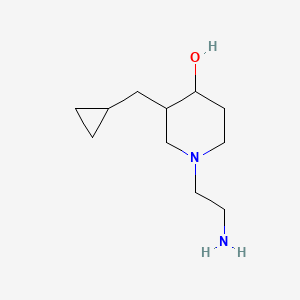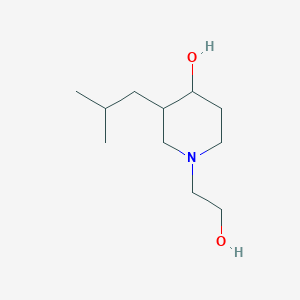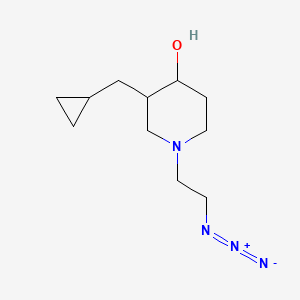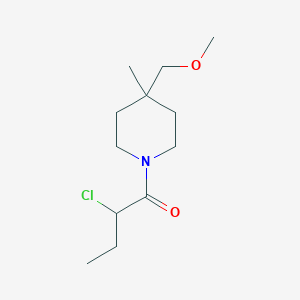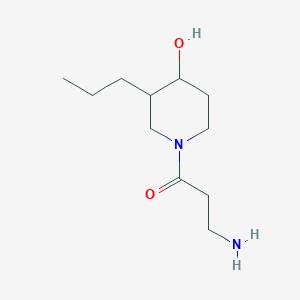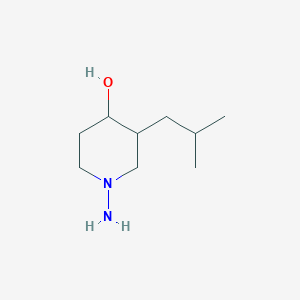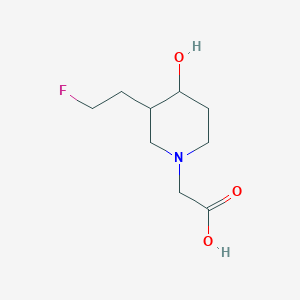
Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate is a chemical compound that has been studied for its potential pharmacological activities . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate involves a series of chemical reactions . The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate is characterized by the presence of a pyrimidine ring, which is a nitrogen-containing heterocycle . The structure also includes an ethyl group and a pyridin-2-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate include a series of reactions that lead to the formation of the pyrimidine ring and the attachment of the ethyl and pyridin-2-yl groups .Scientific Research Applications
Biochemical Effects and Mechanisms
Research on compounds similar to Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate often focuses on their biochemical mechanisms and potential therapeutic effects. For instance, the study by Fallon et al. (1962) discusses the antineoplastic effects of a pyrimidine analog, highlighting its significant impact on leukemia treatment through the inhibition of pyrimidine biosynthesis Fallon, H., Frei, E., & Freireich, E. (1962). This underscores the potential of pyrimidine derivatives in developing treatments for cancer.
Pharmacokinetics and Drug Development
The pharmacokinetics of related compounds are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Sekine et al. (1976) provide insights into the pharmacokinetic studies of piromidic acid, a new antibacterial agent, demonstrating the importance of pharmacokinetic modeling in drug development Sekine, Y., Miyamoto, M., Hashimoto, M., & Nakamura, K. (1976). Such studies are foundational for the development of new pharmaceuticals, including those based on Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate.
Therapeutic Applications
While specific applications of Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate in therapy were not directly mentioned, the research into similar compounds provides a basis for its potential use. Analgesics like flupirtine show significant efficacy in pain management without the severe side effects associated with other drugs, indicating the potential for pyridine derivatives in creating effective pain relief medications with minimal adverse reactions Scheef, W., & Wolf-Gruber, D. (1985).
Future Directions
The future directions for research on Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate could include further studies to fully understand its mechanism of action and potential pharmacological activities . Additionally, more research is needed to fully characterize its physical and chemical properties, as well as its safety and hazards .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It is known that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways due to their diverse biological and pharmaceutical activities .
Result of Action
It is known that pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .
properties
IUPAC Name |
ethyl 6-pyridin-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)11-7-10(14-8-15-11)9-5-3-4-6-13-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHBFGIJKNGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




